molecular formula C13H13NO3 B14659634 N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide CAS No. 51639-73-7

N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide

Katalognummer: B14659634
CAS-Nummer: 51639-73-7
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: KPRYWBNJEZELCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide is a chemical compound with a unique structure that combines a furan ring with a carboxamide group and a dimethylphenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include chloroacetyl chloride and glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may stabilize neuronal membranes by inhibiting ionic fluxes, thereby affecting nerve signal transmission .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lidocaine: N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide shares structural similarities with lidocaine, a well-known local anesthetic.

    Procainamide: Another similar compound with antiarrhythmic properties.

    Benzocaine: A local anesthetic with a similar mechanism of action

Uniqueness

This compound is unique due to its specific combination of a furan ring and a dimethylphenyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

51639-73-7

Molekularformel

C13H13NO3

Molekulargewicht

231.25 g/mol

IUPAC-Name

N-(2,6-dimethylphenyl)-N-hydroxyfuran-2-carboxamide

InChI

InChI=1S/C13H13NO3/c1-9-5-3-6-10(2)12(9)14(16)13(15)11-7-4-8-17-11/h3-8,16H,1-2H3

InChI-Schlüssel

KPRYWBNJEZELCX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)N(C(=O)C2=CC=CO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.